奥司他韦-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

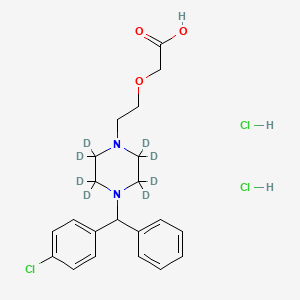

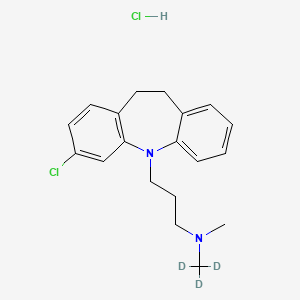

Oseltamivir-d3 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in Oseltamivir-d3 replace the hydrogen atoms in the original oseltamivir molecule, which can enhance the compound’s stability and metabolic properties. Oseltamivir is marketed under the brand name Tamiflu and is widely used for its efficacy in reducing the severity and duration of influenza symptoms.

科学研究应用

Oseltamivir-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of oseltamivir.

Biology: Studied for its interactions with viral proteins and its effects on viral replication.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating influenza.

Industry: Employed in the development of new antiviral drugs and formulations.

作用机制

Target of Action

Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the viral replication process .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from host cells, thereby disrupting the viral replication process . Oseltamivir is ingested in the form of a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate .

Biochemical Pathways

Oseltamivir’s action affects the viral replication pathway. By inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step in the release of new virus particles . This disruption of the viral life cycle reduces the spread of the virus within the host.

Pharmacokinetics

Oseltamivir has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and its active metabolite, oseltamivir carboxylate, are dose-proportional after repeated doses . More than 75% of an oral dose reaches the circulation as oseltamivir carboxylate .

Result of Action

The inhibition of neuraminidase by oseltamivir results in a decrease in the severity and duration of influenza symptoms . It also reduces the risk of complications such as pneumonia and respiratory failure . The clinical benefit is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

Environmental factors can influence the action of oseltamivir. This could potentially expose natural influenza reservoirs, such as wild ducks, to the drug, potentially leading to the development of drug resistance . Therefore, prudent use of oseltamivir and improved sewage treatment strategies are recommended .

生化分析

Biochemical Properties

Oseltamivir-d3 interacts with the influenza virus neuraminidase, a glycoprotein found on the virion surface . The interaction between Oseltamivir-d3 and neuraminidase prevents the release of new virus particles from host cells .

Cellular Effects

Oseltamivir-d3 has been shown to reduce inflammation and facilitate the establishment of cross-strain protective T cell memory to influenza viruses . It reduces the duration of flu symptoms by only 12–24 hours .

Molecular Mechanism

Oseltamivir-d3 exerts its effects at the molecular level by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cell, thereby disrupting viral replication .

Temporal Effects in Laboratory Settings

In treatment trials, Oseltamivir-d3 was shown to reduce the time to first alleviation of symptoms by 16.8 hours . The effectiveness decreases significantly after 48 hours .

Dosage Effects in Animal Models

In animal models, the administration of a 5.08 mg/kg dose of Oseltamivir phosphate twice daily for 5 days resulted in the same median area under the plasma concentration-time curve as that observed in humans at the approved dose of 75 mg twice daily for 5 days .

Metabolic Pathways

Oseltamivir-d3 is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into the active metabolite, Oseltamivir carboxylate . This metabolite is then excreted by the kidneys .

Transport and Distribution

Oseltamivir-d3 is transported and distributed within cells and tissues via P-glycoprotein (P-gp), a transporter protein . The brain distribution of Oseltamivir-d3 was found to be increased in mdr1a/1b knockout mice compared with wild-type mice .

Subcellular Localization

Given its role as an inhibitor of the viral neuraminidase enzyme, it is likely to be localized where this enzyme is present, typically on the surface of the virus .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the amino and acetamido groups, and the final esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Oseltamivir-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented at each step to ensure the consistency and safety of the compound.

化学反应分析

Types of Reactions

Oseltamivir-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the nitro group back to an amino group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of Oseltamivir-d3 with modified functional groups, which can be further studied for their pharmacological properties.

相似化合物的比较

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.

Uniqueness

Oseltamivir-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and longer duration of action compared to its non-deuterated counterpart.

属性

CAS 编号 |

1093851-61-6 |

|---|---|

分子式 |

C16H25N2O4D3 |

分子量 |

315.43 |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

196618-13-0(unlabelled) |

同义词 |

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |

标签 |

Oseltamivir |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。